Cas no 1692293-36-9 (4-Heptanol, 5-(aminomethyl)-5-methyl-1-(methylthio)-)

4-ヘプタノール、5-(アミノメチル)-5-メチル-1-(メチルチオ)-は、特異な構造を持つ有機化合物です。この化合物は、アミノメチル基とメチルチオ基を有するため、高い反応性と多様な化学変換が可能です。特に、医薬品中間体や機能性材料の合成において有用なビルディングブロックとしての応用が期待されます。その立体障害を考慮した分子設計により、選択的な反応性が実現可能で、複雑な骨格構築に適しています。また、比較的安定な物性を示すため、取り扱いが容易という利点もあります。

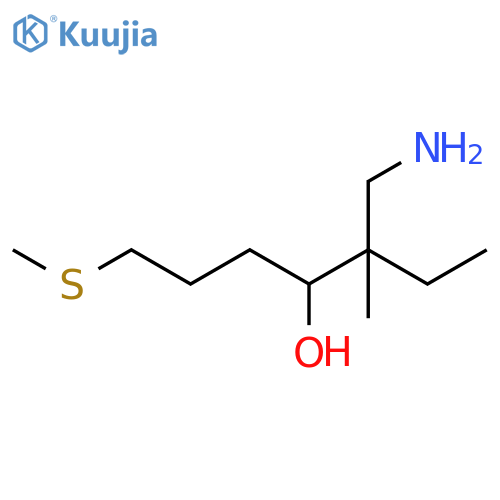

1692293-36-9 structure

商品名:4-Heptanol, 5-(aminomethyl)-5-methyl-1-(methylthio)-

CAS番号:1692293-36-9

MF:C10H23NOS

メガワット:205.360721826553

CID:5274894

4-Heptanol, 5-(aminomethyl)-5-methyl-1-(methylthio)- 化学的及び物理的性質

名前と識別子

-

- 4-Heptanol, 5-(aminomethyl)-5-methyl-1-(methylthio)-

-

- インチ: 1S/C10H23NOS/c1-4-10(2,8-11)9(12)6-5-7-13-3/h9,12H,4-8,11H2,1-3H3

- InChIKey: KIJSZUZZXUZAQF-UHFFFAOYSA-N

- ほほえんだ: C(SC)CCC(O)C(CN)(C)CC

4-Heptanol, 5-(aminomethyl)-5-methyl-1-(methylthio)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-683154-0.05g |

5-(aminomethyl)-5-methyl-1-(methylsulfanyl)heptan-4-ol |

1692293-36-9 | 95.0% | 0.05g |

$768.0 | 2025-03-12 | |

| Enamine | EN300-683154-0.1g |

5-(aminomethyl)-5-methyl-1-(methylsulfanyl)heptan-4-ol |

1692293-36-9 | 95.0% | 0.1g |

$804.0 | 2025-03-12 | |

| Enamine | EN300-683154-0.25g |

5-(aminomethyl)-5-methyl-1-(methylsulfanyl)heptan-4-ol |

1692293-36-9 | 95.0% | 0.25g |

$840.0 | 2025-03-12 | |

| Enamine | EN300-683154-1.0g |

5-(aminomethyl)-5-methyl-1-(methylsulfanyl)heptan-4-ol |

1692293-36-9 | 95.0% | 1.0g |

$914.0 | 2025-03-12 | |

| Enamine | EN300-683154-5.0g |

5-(aminomethyl)-5-methyl-1-(methylsulfanyl)heptan-4-ol |

1692293-36-9 | 95.0% | 5.0g |

$2650.0 | 2025-03-12 | |

| Enamine | EN300-683154-2.5g |

5-(aminomethyl)-5-methyl-1-(methylsulfanyl)heptan-4-ol |

1692293-36-9 | 95.0% | 2.5g |

$1791.0 | 2025-03-12 | |

| Enamine | EN300-683154-10.0g |

5-(aminomethyl)-5-methyl-1-(methylsulfanyl)heptan-4-ol |

1692293-36-9 | 95.0% | 10.0g |

$3929.0 | 2025-03-12 | |

| Enamine | EN300-683154-0.5g |

5-(aminomethyl)-5-methyl-1-(methylsulfanyl)heptan-4-ol |

1692293-36-9 | 95.0% | 0.5g |

$877.0 | 2025-03-12 |

4-Heptanol, 5-(aminomethyl)-5-methyl-1-(methylthio)- 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

1692293-36-9 (4-Heptanol, 5-(aminomethyl)-5-methyl-1-(methylthio)-) 関連製品

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 249916-07-2(Borreriagenin)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量